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molecular formula C13H14O B8689321 4-Benzylidenecyclohexanone

4-Benzylidenecyclohexanone

Cat. No. B8689321
M. Wt: 186.25 g/mol
InChI Key: NNPPZBMARQNZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346101

Procedure details

4-Benzylcyclohexanone is prepared as follows. Cyclohexane-1,4-dione, ethylene monoketal is reacted with benzylidenetriphenylphosphorane to afford 4-benzylidenecyclohexanone, ethylene ketal, which is catalytically hydrogenated, e.g., using palladium on carbon, to give 4-benzylcyclohexanone, ethylene ketal. Deketalization with mineral acid, e.g., hydrochloric acid in acetone solution, provides 4-benzylcyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene monoketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH:9](=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([CH:1]1[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH:9](=[C:1]1[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
ethylene monoketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCC(CC1)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1CCC(CC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04346101

Procedure details

4-Benzylcyclohexanone is prepared as follows. Cyclohexane-1,4-dione, ethylene monoketal is reacted with benzylidenetriphenylphosphorane to afford 4-benzylidenecyclohexanone, ethylene ketal, which is catalytically hydrogenated, e.g., using palladium on carbon, to give 4-benzylcyclohexanone, ethylene ketal. Deketalization with mineral acid, e.g., hydrochloric acid in acetone solution, provides 4-benzylcyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene monoketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH:9](=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:9]([CH:1]1[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH:9](=[C:1]1[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
ethylene monoketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCC(CC1)=O
Name
Type
product
Smiles
C(C1=CC=CC=C1)=C1CCC(CC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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